Cas no 73208-80-7 (N-Acetyl-2-O-methyl-a-neuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate)

N-Acetyl-2-O-methyl-α-neuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate is a chemically modified sialic acid derivative, widely utilized in glycochemistry and biomedical research. Its key advantages include enhanced stability due to acetylation at the 4,7,8,9-hydroxyl positions, which prevents unwanted side reactions during synthetic applications. The 2-O-methylation further improves resistance to enzymatic degradation, making it valuable for studying sialidase activity and glycan interactions. The methyl ester group enhances solubility in organic solvents, facilitating its use in glycosylation reactions. This compound serves as a versatile intermediate for synthesizing complex oligosaccharides, glycoconjugates, and probes for investigating biological recognition processes. Its well-defined structure ensures reproducibility in research applications.
N-Acetyl-2-O-methyl-a-neuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate structure
73208-80-7 structure
Product Name:N-Acetyl-2-O-methyl-a-neuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate
CAS No:73208-80-7
MF:C21H31NO13
MW:505.469747781754
CID:826682
PubChem ID:46780038
Update Time:2025-06-13

N-Acetyl-2-O-methyl-a-neuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate Chemical and Physical Properties

Names and Identifiers

    • N-Acetyl-2-O-methyl-a-neuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate
    • N-Acetyl-2-O-methyl-α-neuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate
    • methyl [methyl 4,7,8,9-tetra-O-acetyl-5-acetamido-3,5-dideoxy-α-D-glycero-D-galacto-non-2-ulopyranoside]onate
    • N-Acetyl-2-O-methyl-Alpha-neuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate
    • AKOS030254578
    • W-203666
    • methyl (2R,4R,5R)-5-acetamido-4-acetyloxy-2-methoxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate
    • 73208-80-7
    • METHYL (2R,4R,5R)-4-(ACETYLOXY)-5-ACETAMIDO-2-METHOXY-6-[(1S,2R)-1,2,3-TRIS(ACETYLOXY)PROPYL]OXANE-2-CARBOXYLATE
    • Inchi: 1S/C21H31NO13/c1-10(23)22-17-15(32-12(3)25)8-21(30-7,20(28)29-6)35-19(17)18(34-14(5)27)16(33-13(4)26)9-31-11(2)24/h15-19H,8-9H2,1-7H3,(H,22,23)/t15-,16-,17-,18-,19?,21-/m1/s1
    • InChI Key: BDVAGIAWBFWKLD-ZJHKXMDTSA-N
    • SMILES: O1[C@@](C(=O)OC)(C[C@H]([C@H](C1[C@@H]([C@@H](COC(C)=O)OC(C)=O)OC(C)=O)NC(C)=O)OC(C)=O)OC

Computed Properties

  • Exact Mass: 505.18000
  • Monoisotopic Mass: 505.17954004g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 13
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 15
  • Complexity: 828
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 179Ų

Experimental Properties

  • PSA: 179.06000
  • LogP: -0.45520

N-Acetyl-2-O-methyl-a-neuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate Pricemore >>

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N-Acetyl-2-O-methyl-a-neuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate Production Method

N-Acetyl-2-O-methyl-a-neuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate Related Literature

Additional information on N-Acetyl-2-O-methyl-a-neuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate

N-Acetyl-2-O-methyl-a-neuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate (CAS No. 73208-80-7): A Comprehensive Overview

N-Acetyl-2-O-methyl-a-neuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate, with the CAS number 73208-80-7, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This tetraacetate derivative of a neuraminic acid analog has garnered attention due to its unique structural properties and potential applications in drug development, particularly in the context of antiviral therapies.

The compound belongs to a class of molecules known as sialic acid derivatives, which are widely recognized for their biological activities. Sialic acids, or N-acetylneuraminic acid (NANA), are essential components of glycoproteins and glycolipids on the surface of cells, playing a crucial role in various physiological processes. The modification of sialic acid through acetylation and methylation introduces additional functional groups, enhancing its reactivity and utility in synthetic chemistry.

N-Acetyl-2-O-methyl-a-neuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate is particularly notable for its structural complexity and the presence of multiple acetyl groups at specific positions. This tetraacetate modification not only stabilizes the molecule but also influences its interactions with biological targets. The esterification at the methyl group further enhances its solubility and bioavailability, making it a promising candidate for pharmaceutical applications.

Recent research has highlighted the importance of sialic acid derivatives in modulating viral infections. Neuraminidase inhibitors, which target viral enzymes that require sialic acid for replication, have been successfully used in the treatment of influenza virus infections. The unique structure of N-Acetyl-2-O-methyl-a-neuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate suggests that it may serve as a potent inhibitor or modulator of such viral enzymes.

In addition to its antiviral potential, this compound has been explored for its immunomodulatory properties. Studies have demonstrated that sialic acid derivatives can influence immune responses by altering the presentation of glycoproteins on cell surfaces. The acetylated and methylated neuraminic acid analogs may interfere with pathogen recognition by immune cells, thereby preventing or mitigating inflammatory responses.

The synthesis of N-Acetyl-2-O-methyl-a-neuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate involves a series of well-defined chemical reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. These methods include enzymatic catalysis and solid-phase synthesis techniques, which enhance efficiency and scalability.

The pharmacological evaluation of this compound has revealed promising results in preclinical studies. Its ability to inhibit viral replication and modulate immune responses makes it a valuable candidate for further development into therapeutic agents. Researchers are investigating its efficacy against various viruses beyond influenza, including coronaviruses and other RNA viruses.

The structural features of N-Acetyl-2-O-methyl-a-neuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate also make it an attractive scaffold for drug design. By modifying specific functional groups or introducing additional substituents, chemists can generate novel derivatives with enhanced biological activity. This flexibility allows for the customization of the compound to target specific viral strains or to overcome drug resistance mechanisms.

The role of computational chemistry in the study of this compound cannot be overstated. Molecular modeling techniques have been used to predict binding affinities and interactions with biological targets. These simulations provide critical insights into the mechanisms by which the compound exerts its effects and guide the design of optimized derivatives.

The future prospects for N-Acetyl-2-O-methyl-a-neuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate are vast. Ongoing research aims to elucidate its mechanism of action and explore new therapeutic applications. Collaborative efforts between synthetic chemists, biologists, and pharmacologists are essential to translate laboratory findings into clinical benefits for patients worldwide.

In conclusion, N-Acetyl-2-O-methyl-a-neuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate (CAS No. 73208-80-7) is a structurally complex sialic acid derivative with significant potential in pharmaceutical research. Its unique properties make it a valuable tool for antiviral therapy and immunomodulation. Continued investigation into this compound promises to yield novel insights into viral pathogenesis and provide new strategies for combating infectious diseases.

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